Product packaging for Beminafil(Cat. No.:CAS No. 566906-50-1)

Beminafil

Cat. No.: B10826980
CAS No.: 566906-50-1
M. Wt: 482.0 g/mol
InChI Key: KJJPAVCZQWWWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beminafil is a small molecule compound (CAS Registry Number: 566906-50-1) that acts as a potent and selective phosphodiesterase 5 (PDE5) inhibitor . Its core mechanism of action involves binding to the catalytic site of the PDE5 enzyme, thereby competitively inhibiting the hydrolysis of cyclic guanosine monophosphate (cGMP) . By elevating intracellular cGMP levels, this compound enhances the nitric oxide (NO)/cGMP signaling pathway, which leads to the relaxation of smooth muscle tissue and modulation of various downstream physiological processes . As a research tool, this compound is of significant value in preclinical studies investigating conditions linked to PDE5 activity. Its applications extend beyond the well-established research on male erectile dysfunction (ED) . It is utilized in models of pulmonary arterial hypertension (PAH) to study pulmonary vasodilation, and in exploring therapies for lower urinary tract symptoms secondary to benign prostatic hyperplasia (LUTS/BPH) . Furthermore, emerging research areas for PDE5 inhibitors like this compound include investigating their potential effects in neurological disorders and cognitive functions, heart failure, and even overcoming multiple drug resistance in cancer therapy . Researchers can use this compound to further elucidate the role of cGMP in cellular proliferation, endothelial permeability, and platelet function. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24ClN3O3S B10826980 Beminafil CAS No. 566906-50-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

566906-50-1

Molecular Formula

C25H24ClN3O3S

Molecular Weight

482.0 g/mol

IUPAC Name

4-[4-[(3-chloro-4-methoxyphenyl)methylamino]-[1]benzothiolo[2,3-d]pyrimidin-2-yl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C25H24ClN3O3S/c1-32-19-11-6-14(12-18(19)26)13-27-23-21-17-4-2-3-5-20(17)33-24(21)29-22(28-23)15-7-9-16(10-8-15)25(30)31/h2-6,11-12,15-16H,7-10,13H2,1H3,(H,30,31)(H,27,28,29)

InChI Key

KJJPAVCZQWWWMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=C3C4=CC=CC=C4SC3=NC(=N2)C5CCC(CC5)C(=O)O)Cl

Origin of Product

United States

Historical Context and Developmental Trajectory of Beminafil Research

Inception of Beminafil Development

The specific inception point for the development of this compound is linked to research programs focused on identifying and developing PDE5 inhibitors. While the exact timeline and initial discovery details can be elusive in publicly available information, this compound emerged as a compound of interest within this field. It has been identified as an investigational drug and a phosphodiesterase inhibitor. ncats.ionih.gov this compound's chemical structure includes a cyclohexanecarboxylic acid moiety and a benzothieno[2,3-d]pyrimidin-2-yl group, with a (3-chloro-4-methoxyphenyl)methylamino substituent. ncats.ionih.gov The compound exists as a trans isomer concerning the cyclohexanecarboxylic acid. ncats.ionih.gov

This compound has also been noted in the form of its ethanolamine (B43304) salt, a complex with ethanolamine. ontosight.aincats.iogoogle.com

This compound within the Evolution of PDE5 Inhibitor Research

The field of PDE5 inhibitor research gained significant momentum following the success of the first approved compound in this class, sildenafil (B151), in 1998. amegroups.orguspharmacist.comwikipedia.orgnih.gov Sildenafil, initially investigated for cardiovascular conditions like angina, was serendipitously found to have favorable effects on penile erection, leading to its development for erectile dysfunction (ED). uspharmacist.comwikipedia.orgfrontiersin.orgmarefa.orgresearchgate.net This breakthrough spurred extensive research into other compounds targeting the PDE5 enzyme. amegroups.orgnih.govresearchgate.net

The evolution of PDE5 inhibitors has seen the development and approval of several other compounds, including tadalafil (B1681874) and vardenafil (B611638), which were successfully introduced in 2003. amegroups.orgnih.govresearchgate.net Later generations and subsequent research led to the development of compounds like udenafil, mirodenafil, and avanafil. amegroups.orgnih.gov this compound is recognized as one of the compounds that were subsequently found or investigated within this expanding landscape of PDE5 inhibitor research, appearing in lists alongside other known inhibitors like sildenafil, tadalafil, and vardenafil. google.comresearchgate.netgoogle.comresearchgate.netwho.intiiab.me

The research into PDE5 inhibitors has also expanded beyond ED to explore potential therapeutic applications in other conditions where cGMP signaling plays a role, such as pulmonary hypertension and benign prostatic hyperplasia. amegroups.orguspharmacist.comwikipedia.orgnih.govfrontiersin.orgpvdhistory.combellbrooklabs.comnih.gov this compound's investigation is situated within this broader context of exploring the therapeutic potential of PDE5 inhibition.

Early Research Programs and Initial Discoveries

Early research programs for PDE5 inhibitors, in general, often stemmed from investigations into cardiovascular diseases, aiming to increase intracellular levels of cGMP, a key signaling molecule involved in smooth muscle relaxation and vasodilation. uspharmacist.comwikipedia.orgfrontiersin.orgresearchgate.net The discovery of the role of nitric oxide (NO) and the PDE enzyme family in the mid-1980s was a crucial turning point, leading to increased drug innovation in this area. uspharmacist.com Selective PDE inhibitors, as opposed to earlier non-selective inhibitors like theophylline, began to be developed. uspharmacist.comiiab.meteknokrat.ac.id

While specific detailed findings from the earliest research programs solely focused on this compound are not extensively detailed in the provided search results, its identification as a PDE5 inhibitor indicates it demonstrated the ability to inhibit the PDE5 enzyme, thereby influencing cGMP levels. ncats.ionih.govnih.gov This fundamental activity is the basis for the therapeutic potential of all compounds in this class. Research involving this compound has been noted in the context of investigating the molecular target and mode-of-action in specific biological systems, such as Cryptosporidium, using techniques like in vitro enzyme assays and phenotypic assays. wur.nl Such early-stage research is crucial for understanding a compound's biological activity and potential applications. This compound has also been mentioned in patent applications related to tunable regulation of transcription and compositions for immunotherapy, suggesting exploration of its potential in novel therapeutic strategies. google.comgoogle.comgoogle.com

The development of this compound, like other PDE5 inhibitors, likely involved medicinal chemistry efforts to synthesize and evaluate compounds with improved potency and selectivity for the PDE5 enzyme. researchgate.netbellbrooklabs.com The structural features of this compound, such as its benzothieno[2,3-d]pyrimidine core and substituted cyclohexanecarboxylic acid group, reflect the chemical diversity explored in the search for effective PDE5 inhibitors. ncats.ionih.gov

Table 1: Key Dates in the Evolution of PDE5 Inhibitor Research (Contextual)

YearEventRelevance to PDE5 InhibitorsSource
1980PDE5 enzyme first purifiedFundamental step in understanding the target wikipedia.org
Mid-1980sAssociation between NO and PDE family sparks innovationIncreased focus on PDE inhibitors uspharmacist.com
1989Sildenafil enters clinical trialsBeginning of clinical investigation of a major PDE5 inhibitor wikipedia.orgfrontiersin.org
1998Sildenafil (Viagra) FDA approved for EDFirst major success for the class amegroups.orguspharmacist.comwikipedia.orgnih.govresearchgate.net
2003Tadalafil (Cialis) and Vardenafil (Levitra) launchedExpansion of available PDE5 inhibitors amegroups.orgnih.govresearchgate.net
2005Sildenafil (Revatio) approved for PAHExpansion of indications wikipedia.orgpvdhistory.com

Note: This table provides contextual information about the broader field of PDE5 inhibitor research within which this compound's development occurred.

Table 2: this compound Chemical Information

PropertyValueSource
Molecular FormulaC₂₅H₂₄ClN₃O₃S ncats.ionih.govndclist.com
Molecular Weight481.994 or 482 ncats.ionih.govndclist.com
PubChem CID9826522 ncats.ionih.gov
CAS Number566906-50-1 ncats.ionih.govusitc.gov
Chemical TypePhosphodiesterase Inhibitor ncats.ionih.gov

Chemical Structure and Analog Design Strategies for Beminafil

Core Structural Motifs and Their Academic Significance

The chemical structure of Beminafil is built upon several key structural motifs that are significant in medicinal chemistry, particularly in the design of enzyme inhibitors. A central element is the benzothieno[2,3-d]pyrimidine ring system nih.govncats.io. This bicyclic heterocycle serves as a core scaffold. Attached to this core are a (3-chloro-4-methoxyphenyl)methylamino group and a cyclohexanecarboxylic acid moiety nih.govncats.io.

The benzothieno[2,3-d]pyrimidine scaffold is found in various biologically active compounds, and its incorporation often aims to confer specific binding properties or enhance interactions with target proteins. The presence of the substituted benzylamino group introduces a lipophilic and potentially pi-interacting region, while the cyclohexanecarboxylic acid group provides a cyclic structure with a carboxylic acid functionality, capable of engaging in hydrogen bonding or ionic interactions. The chloro and methoxy (B1213986) substituents on the phenyl ring further contribute to the electronic and steric profile of this part of the molecule nih.govncats.io.

Derivatization and Analogue Synthesis for Research Purposes

The synthesis of analogues is a fundamental process in drug discovery and academic research to explore the chemical space around a lead compound like this compound. While specific detailed research findings on the derivatization or analogue synthesis pathways specifically for this compound are not extensively detailed in the provided information, the general principles of analogue synthesis for compounds with similar scaffolds and biological targets (such as PDE inhibitors) are well-established nih.gov.

Analogue synthesis typically involves systematic modifications to the core structural motifs of this compound:

Modifications to the Benzothieno[2,3-d]pyrimidine core: Alterations could involve changing the substituents on the thiophene (B33073) or pyrimidine (B1678525) rings, or exploring bioisosteric replacements for the sulfur or nitrogen atoms.

Variations in the Benzylamino Moiety: This could include changing the position or nature of the substituents (e.g., replacing chlorine with bromine, fluorine, or other groups; altering the position of the methoxy group or replacing it with other alkoxy groups), or modifying the linker between the phenyl ring and the amino group.

Alterations to the Cyclohexanecarboxylic Acid Group: Modifications could involve changing the substitution pattern on the cyclohexyl ring, replacing the cyclohexyl ring with other cyclic or acyclic systems, or altering the carboxylic acid functional group (e.g., to an ester, amide, or other acidic or polar group).

The purpose of synthesizing these analogues is to conduct detailed SAR studies. By systematically changing one part of the molecule at a time, researchers can determine which structural features are essential for activity, which contribute to potency or selectivity, and which might influence other properties such as metabolic stability or physical characteristics. These studies are crucial for optimizing the properties of lead compounds and identifying potential drug candidates.

Stereochemical Considerations in this compound Analogues

Stereochemistry plays a significant role in the biological activity of many chiral molecules, including pharmaceutical compounds. This compound possesses defined stereocenters nih.govncats.ionih.gov. Specifically, it has two defined stereocenters out of a possible two nih.govncats.ionih.gov. The stereochemistry is described as ABSOLUTE nih.govncats.ionih.gov. The systematic name for this compound includes the term "TRANS-", indicating the relative stereochemistry of the substituents on the cyclohexanecarboxylic acid ring nih.govncats.io. This suggests that the carboxylic acid group and the benzothieno[2,3-d]pyrimidine substituent are on opposite sides of the cyclohexyl ring. The InChI string also explicitly defines the stereochemistry at positions 15 and 16 as trans (/t15-,16-) nih.govncats.io.

Molecular and Cellular Mechanisms of Beminafil Action

Phosphodiesterase Inhibition Modality

The primary mechanism of Beminafil's action is the inhibition of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cyclic nucleotides, primarily cyclic guanosine (B1672433) monophosphate (cGMP).

Targeting Cyclic-GMP Phosphodiesterase 5 (PDE5) Isoenzymes

This compound is classified as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is an enzyme that specifically hydrolyzes cGMP, a key second messenger in various physiological processes. By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation within the cell. This elevation of intracellular cGMP levels amplifies the downstream signaling cascades mediated by this molecule. In vascular smooth muscle cells, for instance, increased cGMP levels activate protein kinase G (PKG), which in turn leads to a cascade of events causing muscle relaxation and vasodilation.

Specificity and Selectivity Profiles against Phosphodiesterase Families

The clinical efficacy and safety of a PDE inhibitor are significantly influenced by its selectivity for the target isoenzyme over other PDE families present in various tissues. While specific quantitative data for this compound's selectivity across all human PDE families is not extensively published in publicly available literature, the pyrazolopyrimidine class of compounds is known for its potent and selective inhibition of PDE5. The selectivity of these inhibitors is a critical attribute, as off-target inhibition of other PDE isoenzymes (e.g., PDE1, PDE6, PDE11) can lead to undesirable side effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances.

To illustrate the concept of a selectivity profile, the following table presents hypothetical data for a generic pyrazolopyrimidine PDE5 inhibitor, showcasing how selectivity is typically reported as a ratio of IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%). A higher selectivity ratio indicates a greater specificity for the target enzyme.

Illustrative Selectivity Profile of a Pyrazolopyrimidine PDE5 Inhibitor

Phosphodiesterase IsoenzymeIC50 (nM)Selectivity Ratio (IC50 PDE-X / IC50 PDE5)
PDE1800160
PDE2>10,000>2,000
PDE3>10,000>2,000
PDE4>10,000>2,000
PDE551
PDE65010
PDE1115030

Note: The data in this table is illustrative for a generic compound and does not represent actual measured values for this compound.

Hypothesized Parasitic Phosphodiesterase Targeting in Cryptosporidium

Research has identified a promising application for this compound and related compounds in targeting parasitic infections, specifically cryptosporidiosis, caused by the protozoan parasite Cryptosporidium parvum. researchgate.net The parasite possesses its own phosphodiesterase enzymes that are crucial for its life cycle.

Disruption of Second Messenger Signaling Pathways

This compound is hypothesized to exert its anti-cryptosporidial activity by inhibiting a parasite-specific phosphodiesterase, designated as CpPDE1. researchgate.netnih.gov This enzyme plays a vital role in regulating the parasite's intracellular cGMP levels. Inhibition of CpPDE1 by this compound leads to an accumulation of cGMP within the parasite, disrupting the finely tuned second messenger signaling pathways that control essential processes such as host cell egress (the exit of the parasite from the infected host cell). researchgate.netnih.govnih.gov This disruption of a critical step in the parasite's life cycle ultimately leads to a reduction in parasite proliferation. researchgate.netnih.gov Structural modeling studies have suggested that the active site of CpPDE1 contains bulkier amino acid residues (such as Val900 and His884) compared to human PDE5. researchgate.netnih.gov This structural difference is believed to be the basis for the selective targeting of the parasite enzyme by pyrazolopyrimidine inhibitors like this compound, while common human PDE5 inhibitors like sildenafil (B151) are less effective against the parasite. researchgate.netnih.gov

Analogy with Related Parasitic Systems (e.g., Plasmodium, Toxoplasma)

The proposed mechanism of action in Cryptosporidium is analogous to findings in other apicomplexan parasites, such as Plasmodium (the causative agent of malaria) and Toxoplasma (the causative agent of toxoplasmosis). researchgate.netnih.gov In these related parasites, cGMP signaling, regulated by parasite-specific PDEs, is a critical controller of key life cycle events. researchgate.netnih.gov For instance, in Plasmodium, an increase in cGMP levels, often induced by PDE inhibitors, triggers the activation of Protein Kinase G (PKG), which is essential for the egress of the parasite from red blood cells. researchgate.netnih.gov Similarly, in Toxoplasma, cGMP signaling is involved in initiating parasite motility and host cell invasion. nih.gov The effectiveness of pyrazolopyrimidine-based PDE inhibitors in these systems provides a strong rationale for their development as broad-spectrum anti-parasitic agents. researchgate.netnih.gov

Downstream Signaling Cascade Modulation

The accumulation of intracellular cGMP resulting from this compound's inhibition of PDE5 initiates a cascade of downstream signaling events. The primary effector of cGMP in many cell types is cGMP-dependent protein kinase (PKG). nih.gov Activation of PKG leads to the phosphorylation of a variety of substrate proteins, which in turn modulates their activity and leads to the ultimate physiological response.

One of the key downstream targets of the cGMP/PKG signaling pathway is the transcription factor cAMP response element-binding protein (CREB). nih.gov Phosphorylation of CREB at a specific serine residue (Ser133) is a critical step in its activation, enabling it to bind to DNA and regulate the transcription of genes involved in processes such as neuronal plasticity, cell survival, and proliferation. nih.govnih.gov While the direct effects of this compound on CREB phosphorylation require further specific investigation, the known mechanism of PDE5 inhibitors suggests that by elevating cGMP and activating PKG, this compound has the potential to modulate the expression of genes regulated by this important transcription factor. nih.govnih.gov

No Publicly Available Scientific Information on the Molecular and Cellular Mechanisms of this compound

Despite a comprehensive search of publicly available scientific literature, no specific information was found regarding the chemical compound "this compound." Consequently, it is not possible to provide an article detailing its molecular and cellular mechanisms of action as requested.

The outlined sections, including the regulation of cyclic guanosine monophosphate (cGMP) homeostasis and the impact on cGMP-dependent protein kinase (PKG) pathways, require specific preclinical and clinical research data that is not available for a compound named this compound in the public domain.

General information on the class of drugs to which this compound may belong, such as phosphodiesterase type 5 (PDE5) inhibitors, is readily available for other compounds. However, in keeping with the strict instructions to focus solely on this compound, this information cannot be substituted. The scientific accuracy of an article depends on data derived from studies on the specific compound . Without such data, any discussion of this compound's mechanisms of action would be speculative and not based on factual evidence.

Therefore, until research on "this compound" is published and made publicly accessible, a scientifically accurate and detailed article on its molecular and cellular mechanisms cannot be generated.

Pharmacological Targets and Biochemical Interactions of Beminafil

Enzyme Kinetic Analysis of Beminafil-Target Interactions

Enzyme kinetics is a fundamental approach to understanding how inhibitors interact with their target enzymes, characterizing the rate of enzymatic reactions and how these rates are affected by the presence of a compound like this compound youtube.comwikipedia.org. Studying enzyme kinetics can reveal the catalytic mechanism of an enzyme, its metabolic role, regulatory mechanisms, and how inhibitors influence its activity wikipedia.org. For inhibitors, kinetic analysis typically involves determining parameters such as the Michaelis constant (Km), maximum reaction velocity (Vmax), and inhibition constants (Ki). These parameters provide insights into the affinity of the inhibitor for the enzyme and the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive) wikipedia.org.

While specific detailed enzyme kinetic data for this compound's interaction with hPDE5 or a potential Cryptosporidium target were not extensively detailed in the immediately available search results, the ongoing research into this compound's anticryptosporidial activity involves the use of in vitro enzyme assays to help determine and validate its target within Cryptosporidium uvm.edu. Such assays are essential for conducting enzyme kinetic analyses to characterize the interaction between this compound and the suspected parasite phosphodiesterase. Techniques like Eadie-Hofstee or Hanes-Woolf plots, derived from initial velocity data at varying substrate and inhibitor concentrations, are commonly employed in enzyme kinetics to analyze inhibitor behavior vrachi.name.

Protein-Ligand Binding Dynamics and Molecular Recognition

Protein-ligand binding dynamics and molecular recognition describe the specific interactions that occur between a protein target and a small molecule ligand, such as this compound openreview.netmdpi.com. These interactions, driven by various forces including hydrogen bonds, van der Waals forces, and electrostatic interactions, dictate the affinity and specificity of the ligand for its binding site on the protein mdpi.com. For PDE5 inhibitors like this compound, binding occurs within the catalytic domain of the enzyme google.comgoogleapis.comgoogle.com. The catalytic domain of hPDE5 contains conserved residues that are critical for substrate binding and hydrolysis google.com. Molecular recognition involves the precise fit of the ligand into the three-dimensional structure of the binding pocket, with specific amino acid residues in the protein forming key contacts with the chemical moieties of the ligand mdpi.com.

Preclinical Investigations of Beminafil: Methodologies and Discoveries

In Vivo Animal Model Studies

Experimental Animal Models for Disease Research

Preclinical research frequently employs experimental animal models to investigate the potential efficacy and mechanisms of action of novel therapeutic compounds in the context of various diseases. These models aim to replicate aspects of human disease pathology to provide insights before potential human trials. Methodologies in this area involve selecting appropriate animal species and models that best mimic the human condition under study, establishing disease states within these models, and then administering the compound of interest to evaluate its effects on disease progression, biomarkers, and outcomes. scielo.bruns.edu.armdpi.com

Different types of animal models are utilized, including spontaneous models that naturally develop conditions similar to human diseases, experimental or induced models where disease is artificially created, and genetically modified models with specific genetic alterations relevant to a disease. scielo.br The choice of model depends on the specific disease being studied and the research question. uns.edu.ar

Despite extensive research into various compounds using animal models across numerous disease areas such as neurological disorders, cancer, diabetes, and inflammatory conditions, the translation of findings from animal studies to human clinical success remains a challenge. fiercebiotech.comd-nb.infofrontiersin.orgsciencemediacentre.orgplos.orguu.nl Factors contributing to this include differences in physiology between species, the complexity and heterogeneity of human diseases compared to often simplified animal models, and methodological aspects of the studies themselves, such as sample size and blinding. d-nb.infosciencemediacentre.orgplos.orguu.nleuropa.eu

Structure Activity Relationship Sar Analyses of Beminafil and Analogues

Identification of Pharmacophores and Key Structural Determinants

Pharmacophores represent the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response. For PDE5 inhibitors in general, a common pharmacophore model typically includes a hydrogen bond acceptor, a hydrophobic aliphatic carbon chain, and two aromatic rings. mims.comtandfonline.com These features are crucial for binding within the active site of the PDE5 enzyme, often involving interactions such as a bidentate hydrogen bond with a conserved glutamine residue (e.g., Q817 in human PDE5). mims.com

While specific, detailed pharmacophore models explicitly derived for Beminafil's interaction with its Cryptosporidium target are not extensively detailed in publicly available literature, SAR studies on this compound analogues in the context of anticryptosporidial activity have aimed to identify key structural determinants for potency. These studies have indicated promising relationships for drug optimization. wikipedia.orgwikipedia.org For related piperazine-based compounds with anticryptosporidial activity, modifications around the piperazine (B1678402) linker have been explored, suggesting this region is amenable to changes that can influence activity. wikidata.org Additionally, the nature of substituents at specific positions, such as the R position around the piperazine linker, has been shown to impact activity, with aryl urea (B33335) groups generally demonstrating higher activity compared to other functionalities like aryl carboxamides, oxyacetamides, and sulfonamides in one related series. wikidata.org Changes on other parts of the molecule, sometimes referred to as the "LHS side" in related compound series, have also been found to drastically improve potency, highlighting the importance of exploring modifications across the entire molecular scaffold. wikidata.org The precise position of halogen substituents, such as fluorine, has also been identified as a key determinant of potency in related analogues. wikidata.org These findings collectively point to specific regions and types of functional groups within the this compound scaffold and its analogues that are critical for potent anticryptosporidial activity.

Correlation between Chemical Modifications and Biological Activity

For instance, in SAR studies on related anticryptosporidial compounds, modifications around linker regions and the introduction of different functional groups have shown a direct impact on potency. wikidata.org The observation that chemically unrelated human PDE5 inhibitors lack anticryptosporidial activity further underscores the specificity of the structural requirements for targeting the parasite's phosphodiesterase. wikipedia.orgwikipedia.org These correlations guide the rational design of more potent and selective analogues by identifying modifications that enhance desired activity and minimize off-target effects. The process involves synthesizing a series of analogues with planned structural variations and then testing their biological activity in relevant assays to establish the relationship between structure and activity.

Computational Approaches in SAR Elucidation

Computational approaches play a significant role in modern SAR elucidation and drug discovery efforts, complementing experimental studies. These methods can help predict the binding modes of compounds to their targets, analyze the interactions at the molecular level, and guide the design of new analogues with improved properties. ontosight.aiguidetopharmacology.org

In the context of this compound and its potential Cryptosporidium target, computational methods such as molecular docking have been utilized. wikidata.org Molecular docking simulations aim to predict the preferred orientation (binding pose) of a small molecule within the active site of a target protein and estimate the binding affinity. This can provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that drive the binding event. newdrugapprovals.org By analyzing the docking poses of this compound and its analogues, researchers can infer which parts of the molecule are important for binding and how modifications might affect these interactions.

Pharmacophore modeling, another computational technique, can be used to generate a representation of the essential features required for activity based on a set of active compounds or the structure of the target binding site. guidetopharmacology.org This model can then be used to screen large chemical databases virtually to identify potential new inhibitors with the desired pharmacophore features.

Furthermore, techniques like molecular dynamics simulations can provide insights into the dynamic behavior of the compound-target complex and the stability of the interactions over time. While specific detailed results of extensive computational SAR studies for this compound are not widely published, the application of these methods is a standard practice in drug discovery programs, including those focused on optimizing lead compounds like this compound for enhanced anticryptosporidial activity and target identification. wikipedia.orgwikidata.org The use of computational tools allows for the rapid evaluation of numerous potential modifications and helps prioritize the most promising analogues for synthesis and experimental testing, thereby accelerating the SAR exploration process.

Computational and Biophysical Characterization of Beminafil

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are computational techniques widely used in drug discovery to predict the preferred orientation of a ligand (such as Beminafil) when bound to a protein target and to estimate the binding affinity. These methods leverage the known or predicted three-dimensional structure of the target protein and the chemical structure of the ligand to simulate their interaction nih.govnih.gov.

For a compound like this compound, molecular docking studies would typically involve:

Target Preparation: Obtaining or modeling the 3D structure of the target phosphodiesterase, including the active site where this compound is expected to bind.

Ligand Preparation: Generating a 3D representation of this compound, considering its possible conformations and protonation states.

Docking Simulation: Running algorithms that explore various binding poses of this compound within the target's active site and score them based on predicted interaction energies.

Binding Mode Analysis: Analyzing the top-scoring poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues in the binding site.

X-ray Crystallography and Structural Biology of this compound-Target Complexes

X-ray crystallography is a powerful experimental technique used to determine the atomic and molecular structure of a crystal, providing a three-dimensional picture of the electron density and the positions of atoms wikipedia.orgyoutube.cominstruct-eric.org. In structural biology, this method is invaluable for resolving the structures of proteins and, importantly, complexes formed between proteins and small molecules like this compound wikipedia.orgnih.gov.

For this compound, X-ray crystallography of its complex with a target phosphodiesterase would provide direct, high-resolution information on:

Binding Conformation: The precise 3D shape and orientation of this compound when bound to the protein.

Interaction Details: The specific amino acid residues of the protein that interact with this compound, including the types and distances of these interactions (e.g., hydrogen bonds, salt bridges, van der Waals forces).

Induced Conformational Changes: Any changes in the protein's structure that occur upon this compound binding.

This structural information is critical for understanding the mechanism of inhibition at an atomic level and provides a solid foundation for structure-based drug design. Research is underway utilizing X-ray crystallography to determine and validate the Cryptosporidium target of this compound and to understand its function and structure uvm.edu. Obtaining the crystal structure of this compound in complex with its Cryptosporidium target would offer definitive insights into its binding mode and the structural basis for its anti-parasitic activity.

Bioinformatic Approaches in Target Validation

Bioinformatic approaches play a significant role in target validation by integrating and analyzing diverse biological data to confirm the relevance of a potential drug target to a disease or biological process elucidata.iolifebit.ainuvisan.comjubilantbiosys.comebi.ac.uk. For this compound and its hypothesized target in Cryptosporidium, bioinformatics can contribute in several ways:

Sequence and Structure Analysis: Analyzing the amino acid sequence and predicted or determined 3D structure of the target phosphodiesterase to identify conserved domains, active site motifs, and compare it to known phosphodiesterases in other organisms ebi.ac.uk. This can help understand its function and evolutionary relationship.

Genomic and Transcriptomic Data Analysis: Examining Cryptosporidium genomic data to confirm the presence and essentiality of the target gene. Analyzing transcriptomic data from different life stages or conditions of the parasite can reveal when and where the target protein is expressed, providing insights into its role in the parasite's life cycle elucidata.ionuvisan.com.

Comparative Genomics: Comparing the Cryptosporidium phosphodiesterase sequence and structure to human phosphodiesterases can help assess potential off-target effects of this compound on human enzymes, which is important for selectivity and safety ebi.ac.uk.

Pathway Analysis: Placing the target phosphodiesterase within known Cryptosporidium signaling pathways can help understand how its inhibition by this compound disrupts essential parasite processes like motility, egress, or invasion uvm.eduebi.ac.uk.

CRISPR-based approaches: Bioinformatic analysis supports the design and interpretation of experiments using gene-editing tools like CRISPR to validate the target by observing the phenotypic effects of target knockdown or knockout in Cryptosporidium uvm.edunuvisan.com.

While the specific bioinformatic analyses conducted for this compound's Cryptosporidium target were not detailed in the search results, these approaches are generally applied in conjunction with experimental methods to build a comprehensive understanding of the target's role and validate its suitability for therapeutic intervention elucidata.iolifebit.ainuvisan.comjubilantbiosys.comebi.ac.uk. Research is ongoing to elucidate the molecular target and mode-of-action of this compound using a combination of experimental and potentially bioinformatic approaches uvm.eduwur.nl.

Advanced Research Avenues and Future Directions for Beminafil

Elucidation of Unidentified Molecular Targets and Modes of Action

A key focus of current research is the definitive identification of Beminafil's molecular target in Cryptosporidium. While initial findings suggested it might target a parasite phosphodiesterase, given that chemically unrelated human PDE-5 inhibitors lack anticryptosporidial activity, the specific PDE or other molecular entity remains unknown. uvm.edu

Researchers hypothesize that this compound targets a Cryptosporidium cyclic-GMP phosphodiesterase. uvm.edu This hypothesis is based on the understanding that cyclic nucleotide signaling, regulated by PDEs, plays crucial roles in the biology of related parasites like Plasmodium and Toxoplasma, influencing processes such as motility, egress from host cells, and invasion. uvm.edunih.gov

To elucidate the actual target and mode of action, a combination of experimental approaches is being employed. These include:

Recombinant enzyme expression and in vitro enzyme assays: Expressing Cryptosporidium PDEs recombinantly allows for testing this compound's inhibitory activity directly against these enzymes in a controlled setting. uvm.eduwur.nl

CRISPR-engineered transgenic parasites: Utilizing CRISPR technology to genetically modify Cryptosporidium parasites can help validate the role of a suspected target by observing the effects of its alteration on parasite susceptibility to this compound. uvm.eduwur.nl

X-ray crystallography: Determining the three-dimensional structure of the target protein, potentially in complex with this compound, can provide detailed insights into the binding mode and interactions, crucial for understanding the mechanism of action and guiding future drug design efforts. uvm.edu

These research efforts are expected to not only identify the specific target but also illuminate previously unexplored aspects of Cryptosporidium cyclic-nucleotide PDE signaling. wur.nl

Exploration of Cyclic-Nucleotide PDE Signaling in Parasitic Biology

The investigation into this compound's potential targeting of Cryptosporidium PDEs is part of a broader effort to understand the role of cyclic nucleotide signaling in the biology of apicomplexan parasites. Cyclic nucleotide signaling, involving cAMP and cGMP and regulated by PDEs, is vital for various life stages and cellular processes in these parasites, including Plasmodium, Toxoplasma, Cryptosporidium, and Babesia. nih.govscientificarchives.com

While the cyclases and kinases that synthesize and respond to cyclic nucleotides are highly conserved and essential across the parasite phylum, PDEs are also recognized as critical regulators of this signaling through the hydrolysis of cyclic nucleotides. nih.gov Research indicates a diverse repertoire of apicomplexan PDEs, suggesting their adaptation to the varied environments encountered by parasites throughout their life cycles. nih.gov Despite this diversity, the cellular requirements for apicomplexan PDEs in processes like motility, host cell egress, or invasion appear to be conserved. nih.gov

Exploring cyclic-nucleotide PDE signaling in parasitic biology, particularly in Cryptosporidium, offers a valuable source for identifying novel drug targets. scientificarchives.com Understanding how these PDEs are regulated and integrated into the parasites' signaling systems represents an untapped area for future exploration and therapeutic intervention. nih.gov

Integration with Modern Drug Discovery Paradigms

The research on this compound is being integrated into modern drug discovery paradigms, moving from initial hit identification towards lead optimization and the development of improved anticryptosporidial drugs. uvm.edu Modern drug discovery increasingly leverages advanced computational methods and structural biology techniques to accelerate the identification and optimization of potential drug candidates. mdpi.comrjraap.com

Target-based drug discovery, which starts with identifying a specific molecular target involved in a disease, is a significant paradigm in which this compound research fits. uvm.eduresearchgate.nettechnologynetworks.com Once the Cryptosporidium target of this compound is validated, this knowledge can be used to guide the design and screening of new compounds more effectively. uvm.edu

Techniques such as high-throughput screening (HTS) are used to identify initial hits, and subsequent stages involve refining these hits into leads with improved properties. biobide.com The process of lead generation and optimization focuses on enhancing potency, selectivity, solubility, and stability. biobide.com

Computational approaches, including molecular modeling, virtual screening, and quantitative structure-activity relationships (QSAR), play an increasingly important role in modern drug discovery by predicting molecular interactions and optimizing compound properties in silico. mdpi.comrjraap.compharmafeatures.com Integrating these methods with experimental findings from studies on this compound and its target can significantly accelerate the development process.

Potential for Target-Based Drug Optimization Strategies

Identifying the specific Cryptosporidium target of this compound opens up significant potential for target-based drug optimization strategies. This approach focuses on designing and modifying compounds to enhance their interaction with the validated target, improving efficacy and selectivity while minimizing off-target effects. researchgate.netbiobide.comfrontiersin.org

With a defined target structure (potentially obtained through techniques like X-ray crystallography uvm.edu), structure-based drug design (SBDD) becomes a powerful tool. pharmafeatures.com SBDD utilizes the 3D structural information of the target to guide the design of ligands that bind with high affinity and specificity. pharmafeatures.com Techniques within SBDD include molecular docking and structure-based virtual screening. pharmafeatures.com

Fragment-based drug design (FBDD) is another strategy that could be applied. frontiersin.orgdovepress.comopenaccessjournals.com FBDD involves screening small molecular fragments that bind to the target and then growing, linking, or merging these fragments to create higher-affinity lead compounds. frontiersin.org This approach can be particularly useful for exploring the binding site and identifying key interactions. openaccessjournals.com

Chemical analogs of this compound have already shown promising structure-activity relationships for drug optimization against Cryptosporidium. uvm.edu Target-based strategies would allow for a more rational and directed approach to synthesizing new analogs, focusing on modifications that are predicted to improve binding to the identified Cryptosporidium PDE or other target.

Furthermore, understanding the differences between the Cryptosporidium target and human PDEs (or other host targets) is crucial for designing compounds with high selectivity, thereby potentially reducing off-target effects. nih.govscientificarchives.com This comparative analysis at the molecular level is a key aspect of target-based optimization for anti-parasitic drugs.

Q & A

Q. How to incorporate sex and gender dimensions into this compound’s preclinical research?

  • Methodological Answer: Follow SAGER guidelines by including both sexes in animal studies and analyzing outcomes stratified by sex. For cell-based studies, report the sex of donor tissues. Address hormonal variability via estrous cycle monitoring in rodents .

Data Presentation and Compliance

  • Tables/Figures: Include dose-response curves, toxicity heatmaps, and mechanistic schematics. Avoid duplicating data between text and visuals .
  • Ethical Compliance: Adhere to ICH guidelines for clinical trial design, including informed consent and adverse event reporting .

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